An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Ethylpropyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Ethylpropyl)phenol
A Note to the Researcher: Experimental data for 3-(1-Ethylpropyl)phenol is not extensively available in public literature. This guide has been constructed to provide a robust theoretical framework, predictive analysis, and detailed experimental methodologies relevant to this compound. By leveraging data from structurally similar molecules and foundational chemical principles, this document serves as a comprehensive resource for scientists and drug development professionals investigating this and other related alkylphenols.
Introduction and Molecular Overview
3-(1-Ethylpropyl)phenol is an aromatic organic compound featuring a phenol moiety substituted at the meta-position with a 1-ethylpropyl group (also known as a sec-pentyl group). As a member of the alkylphenol family, its properties are dictated by the interplay between the hydrophilic hydroxyl group and the increasingly lipophilic alkyl substituent. Alkylphenols are significant in various industrial applications and are often studied for their biological activity and environmental impact.[1] Understanding the physicochemical properties of 3-(1-Ethylpropyl)phenol is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.
The structure consists of a benzene ring, a hydroxyl (-OH) group, and a five-carbon, branched alkyl chain. The meta-substitution pattern influences the electronic effects on the hydroxyl group and the overall steric profile of the molecule, which in turn affects properties like acidity, solubility, and boiling point.
Core Physicochemical Properties: A Comparative and Predictive Analysis
Due to the limited direct experimental data for 3-(1-Ethylpropyl)phenol, we will present a predictive analysis grounded in the known properties of its close structural analogs: 3-ethylphenol and o-sec-butylphenol. The 1-ethylpropyl group is larger and more sterically hindered than an ethyl group, and isomeric to a sec-butyl group, providing a strong basis for property estimation.
| Property | 3-Ethylphenol | o-sec-Butylphenol | 3-(1-Ethylpropyl)phenol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₁₀O | C₁₀H₁₄O | C₁₁H₁₆O | Addition of a C₃H₆ unit to 3-ethylphenol. |
| Molecular Weight | 122.17 g/mol [2] | 150.22 g/mol [3][4] | 164.24 g/mol | Calculated from the molecular formula. |
| Melting Point | -4.5 °C[2] | 14 °C[3][5] | -10 to 5 °C | Increased molecular weight and branching can disrupt crystal packing, potentially lowering the melting point relative to simpler analogs, but the increased size may raise it. The range reflects this uncertainty. |
| Boiling Point | 217 °C[2] | 224–237 °C[3][5] | ~240-250 °C | Boiling point generally increases with molecular weight due to stronger van der Waals forces. The larger alkyl group will significantly raise the boiling point. |
| Water Solubility | Slightly soluble | Insoluble (<1 mg/mL)[3] | Very low / Insoluble | The large, nonpolar 1-ethylpropyl group will dominate the molecule's character, drastically reducing its ability to hydrogen bond with water. |
| pKa (Acidity) | ~10.0 | Not available | ~10.1 - 10.3 | Alkyl groups are weakly electron-donating, which slightly destabilizes the phenoxide anion, making the phenol less acidic (higher pKa) than phenol itself (~10.0). The larger alkyl group will have a marginally stronger effect than an ethyl group.[6] |
| LogP (Octanol/Water) | 2.47 | 3.27[5] | ~3.5 - 4.0 | LogP is a measure of lipophilicity. The addition of the bulky, nonpolar 1-ethylpropyl group will substantially increase the compound's preference for the octanol phase over water. |
Experimental Protocols for Physicochemical Characterization
For any novel compound like 3-(1-Ethylpropyl)phenol, experimental determination of its properties is paramount. The following sections detail robust, self-validating protocols for characterizing its core physicochemical parameters.
Melting Point Determination
The melting point provides a quick, reliable indication of purity. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C). Impurities depress and broaden this range.
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: Finely powder a small amount of the crystalline solid. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[7] Insert the assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side-arm junction.
-
Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block.
-
-
Heating and Observation:
-
Heat the apparatus rapidly to about 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last crystal melts into liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a self-validating system, perform at least two measurements. Consistent results confirm the accuracy of the determination.
Boiling Point Determination
This protocol is essential for liquid compounds and provides insight into the volatility and magnitude of intermolecular forces.
Methodology: Microscale Capillary Method
This method is ideal for small sample quantities.
-
Sample Preparation: Add approximately 0.5 mL of the liquid 3-(1-Ethylpropyl)phenol to a small test tube (e.g., a Durham tube).
-
Capillary Inversion: Place a standard melting point capillary tube into the liquid, open-end down.
-
Apparatus Setup: Attach the test tube to a thermometer. Suspend the assembly in a heating bath (mineral oil or a heating block).[8]
-
Heating and Observation:
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tip.[9]
-
Remove the heat source. The bubbling will slow and stop.
-
The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record this temperature as the boiling point.
-
-
Pressure Correction: Always record the atmospheric pressure at the time of measurement. If the pressure is not 760 mmHg, a correction may be necessary.
Solubility Profiling
A solubility profile is critical for drug development, informing formulation and predicting absorption. The "like dissolves like" principle is a useful starting point.[10] Given its structure, 3-(1-Ethylpropyl)phenol is expected to be soluble in nonpolar organic solvents and have very limited solubility in water.
Methodology: Qualitative Solubility Testing
-
Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, 5% NaOH(aq), 5% HCl(aq), Ethanol, Diethyl Ether, Toluene).
-
Procedure:
-
To each tube, add a small, measured amount of 3-(1-Ethylpropyl)phenol (e.g., 20 mg of solid or 1 drop of liquid).
-
Add 1 mL of the solvent.
-
Agitate the mixture vigorously for 30-60 seconds.
-
Observe if the solute completely dissolves. If a liquid, note whether it is miscible or forms a separate layer.
-
-
Interpretation:
-
Water: Expected to be insoluble. Any slight solubility is due to the polar -OH group.
-
5% NaOH: Expected to be soluble. Phenols are acidic and will be deprotonated by a strong base to form the water-soluble sodium phenoxide salt. This is a key confirmatory test for the phenolic group.[11]
-
5% HCl: Expected to be insoluble. The compound has no basic functional groups to be protonated.
-
Ethanol, Diethyl Ether, Toluene: Expected to be soluble due to favorable nonpolar-nonpolar and dipole-dipole interactions.
-
Acidity (pKa) Determination
The pKa is a quantitative measure of the acidity of the phenolic proton. It is fundamental to predicting the ionization state of the molecule at a given pH, which impacts receptor binding, membrane transport, and solubility.
Methodology: UV-Vis Spectrophotometric Titration
This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Vis absorption spectra.
-
Stock Solution Preparation: Prepare a stock solution of 3-(1-Ethylpropyl)phenol in a suitable solvent (e.g., methanol or a water/methanol mixture).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8.5 to 11.5).
-
Measurement:
-
For each buffer, create a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer.
-
Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.
-
Identify an analytical wavelength where the difference in absorbance between the phenol and phenoxide forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation. This provides a self-validating system where the goodness-of-fit (R²) confirms the reliability of the calculated pKa.
-
Spectroscopic Characterization
Spectroscopy provides unambiguous structural confirmation and is an essential component of any chemical analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(1-Ethylpropyl)phenol, the key characteristic absorptions are:
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[12][13]
-
C-O Stretch: A strong absorption around 1200-1260 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[13]
-
sp² C-H Stretch: Absorptions just above 3000 cm⁻¹.
-
sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹ from the alkyl group.
-
Aromatic C-H Bending (Out-of-Plane): Bands in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern (meta).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR Spectrum (Predicted):
-
-OH Proton: A singlet, typically broad, appearing between 4-7 ppm. Its chemical shift can be concentration-dependent.[14]
-
Aromatic Protons: Four protons on the benzene ring, appearing between 6.5-7.5 ppm. They will exhibit complex splitting patterns (multiplets) due to coupling with each other, consistent with a 1,3-disubstituted ring.[14]
-
Alkyl Protons (1-ethylpropyl group):
-
A methine (-CH) proton adjacent to the ring, likely a pentet or multiplet.
-
Two methylene (-CH₂) protons from the ethyl group, which will be diastereotopic and may show complex splitting.
-
Two methyl (-CH₃) groups, which will likely appear as distinct triplets or doublets.
-
-
-
¹³C NMR Spectrum (Predicted):
-
Aromatic Carbons: Six distinct signals in the 110-160 ppm range. The carbon attached to the -OH group (C-OH) will be the most downfield (~155 ppm).
-
Alkyl Carbons: Four distinct signals in the upfield region (10-50 ppm) corresponding to the carbons of the 1-ethylpropyl group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural elucidation.
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight (164.24).
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most favorable fragmentation for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic position). For 3-(1-Ethylpropyl)phenol, this would result in the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅), leading to prominent fragment ions.
-
Loss of Alkene: Rearrangement followed by the loss of an alkene molecule (e.g., propene or ethene) is also a common pathway for alkylbenzenes.
-
The analysis of alkylphenols is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), sometimes after derivatization to improve sensitivity.[1][15][16]
Potential Synthetic Approach
Synthesizing 3-(1-Ethylpropyl)phenol can likely be achieved through established methods for creating alkylphenols, such as the Friedel-Crafts alkylation of phenol. However, this reaction often yields a mixture of ortho and para isomers. A more regioselective synthesis would be required.
A plausible route could adapt the synthesis of 3-ethylphenol, which involves the sulfonation of the corresponding alkylbenzene followed by alkaline fusion.[2]
-
Synthesis of 1-phenylpentan-3-one: Friedel-Crafts acylation of benzene with pentanoyl chloride, followed by appropriate workup.
-
Reduction to (1-Ethylpropyl)benzene: Reduction of the ketone to the corresponding alkane (e.g., via Clemmensen or Wolff-Kishner reduction).
-
Sulfonation and Isomerization: Vigorous sulfonation of (1-Ethylpropyl)benzene. At high temperatures, the initially formed para-sulfonic acid can isomerize to the thermodynamically more stable meta-sulfonic acid.[2]
-
Alkaline Fusion: The meta-sulfonic acid is fused with a molten alkali base (e.g., NaOH/KOH) at high temperature (~350°C) to replace the sulfonic acid group with a hydroxyl group.
-
Acidification: Acidification of the resulting phenoxide salt yields the final product, 3-(1-Ethylpropyl)phenol.
This multi-step process offers regiochemical control that direct alkylation often lacks, making it a more reliable, albeit lengthy, approach for obtaining the desired meta-isomer.
Conclusion
While direct experimental data for 3-(1-Ethylpropyl)phenol remains sparse, a comprehensive understanding of its physicochemical properties can be effectively constructed through predictive modeling based on established chemical principles and data from close structural analogs. Its increased lipophilicity and slightly decreased acidity compared to smaller phenols are key features driven by the 1-ethylpropyl substituent. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to empirically determine these properties, enabling further investigation into the applications and biological relevance of this compound in drug discovery and materials science.
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